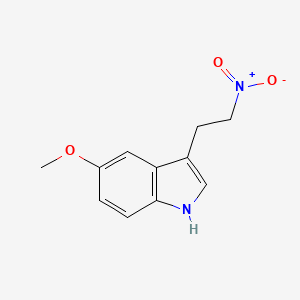![molecular formula C21H18O B14457527 1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene CAS No. 70603-15-5](/img/structure/B14457527.png)
1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene is an aromatic hydrocarbon compound It is characterized by the presence of a methoxyphenyl group attached to an ethene bridge, which is further connected to two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation. The reaction can be represented as follows: [ \text{Styrene} + \text{Benzene} \rightarrow \text{1,1-Diphenylethane} \rightarrow \text{1,1-Diphenylethylene} + \text{H}_2 ] The reaction conditions include elevated temperatures and the use of a zeolite beta catalyst to facilitate the alkylation and subsequent dehydrogenation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
化学反応の分析
Types of Reactions
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, leading to conformational changes that enhance inhibitory neurotransmission. This modulation of GABAA receptors can potentially improve cognitive function in individuals with neurodevelopmental disorders .
類似化合物との比較
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural properties but lacks the methoxy group.
Dibenzofulvene: An analogue of 1,1-Diphenylethylene with different reactivity and applications.
Stilbene: Another related compound with distinct photophysical properties.
Uniqueness
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This makes it a valuable compound for studying the modulation of GABAA receptors and exploring its potential therapeutic applications.
特性
CAS番号 |
70603-15-5 |
|---|---|
分子式 |
C21H18O |
分子量 |
286.4 g/mol |
IUPAC名 |
1-(1,2-diphenylethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C21H18O/c1-22-21-15-9-8-14-19(21)20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-16H,1H3 |
InChIキー |
MVNNPKPCPGPSCO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


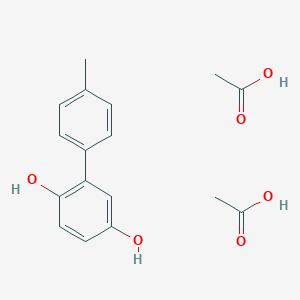
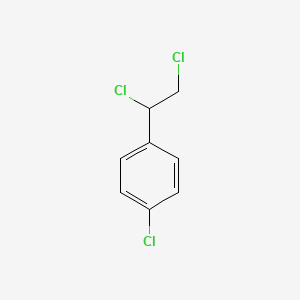
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)

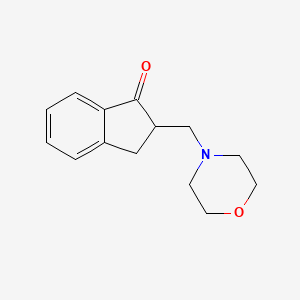
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
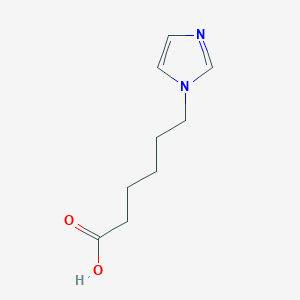
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
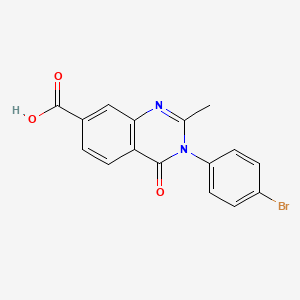
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
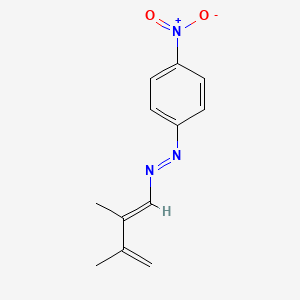
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
